3,3-Dichloroacrylic acid
CAS No.: 1561-20-2
Cat. No.: VC20940839
Molecular Formula: C3H2Cl2O2
Molecular Weight: 140.95 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1561-20-2 |
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Molecular Formula | C3H2Cl2O2 |
Molecular Weight | 140.95 g/mol |
IUPAC Name | 3,3-dichloroprop-2-enoic acid |
Standard InChI | InChI=1S/C3H2Cl2O2/c4-2(5)1-3(6)7/h1H,(H,6,7) |
Standard InChI Key | HYODZVPUCNBWNY-UHFFFAOYSA-N |
SMILES | C(=C(Cl)Cl)C(=O)O |
Canonical SMILES | C(=C(Cl)Cl)C(=O)O |
Chemical Identity and Structure
3,3-Dichloroacrylic acid (C3H2Cl2O2) is a chlorinated unsaturated carboxylic acid characterized by a carbon-carbon double bond between the second and third carbon atoms, with two chlorine atoms attached to the third carbon and a carboxyl group on the first carbon. Its structural formula can be written as Cl2C=CHCOOH .
The compound exists in both (E) and (Z) geometric isomers due to the carbon-carbon double bond. The 3,3-designation refers to the position of the two chlorine atoms on the third carbon atom, counting from the carboxyl carbon as position 1 .
Physical and Chemical Properties
3,3-Dichloroacrylic acid possesses distinctive physical and chemical characteristics that influence its behavior in chemical reactions and applications.
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The carboxylic acid group (-COOH), which participates in typical acid-base reactions and esterification processes
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The carbon-carbon double bond (C=C), which can undergo addition reactions
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The geminal dichloro group (Cl2C=), which can participate in substitution reactions and influences the electronic properties of the molecule
Synthesis Methods
Several synthetic routes have been developed for the preparation of 3,3-dichloroacrylic acid, with approaches generally involving reactions starting from chlorinated precursors.
Synthesis from 1,1,2-Trichloroethylene
A common approach involves the reaction of 1,1,2-trichloroethylene with appropriate reagents:
Multi-step Synthesis
3,3-Dichloroacrylic acid can also be produced through multi-step synthesis involving intermediate compounds:
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Formation of an intermediate by reacting 1,1,2-trichloroethylene with an alcohol in the presence of an acid catalyst
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Further reaction of this intermediate with oxidizing agents or nucleophiles
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Conversion of functional groups to the carboxylic acid group through oxidation
Applications and Industrial Relevance
The unique structure of 3,3-dichloroacrylic acid makes it valuable in numerous industrial applications.
Polymer Synthesis
One of the main uses of 3,3-dichloroacrylic acid is in polymer synthesis:
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The compound can be polymerized to form various polymeric materials
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These polymers are utilized in high-performance protective coatings
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The 3,3-dichloroacrylic acid-based polymers demonstrate enhanced resistance to chemicals, weathering, and abrasion
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This makes them suitable for applications where coated surfaces need to withstand harsh environmental conditions
Adhesive Development
Monomers derived from 3,3-dichloroacrylic acid contribute to strong-bonding adhesives:
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The dichloro-substitution modifies adhesive properties such as tack, shear strength, and peel strength
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These properties allow for the creation of adhesives tailored to specific substrates
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The resulting adhesives can effectively bond plastics, metals, and composite materials
Textile Treatment
3,3-Dichloroacrylic acid is used in the production of specialty polymers for textile treatment:
Water Treatment Applications
Polymers synthesized from 3,3-dichloroacrylic acid serve important functions in water treatment:
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They function as flocculants or coagulants in water purification processes
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The charged groups on these polymers interact with water impurities, causing them to aggregate and settle
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This assists in water purification by removing suspended solids, colloids, and dissolved substances
Chemical Research and Development
3,3-Dichloroacrylic acid serves as a valuable building block in chemical research:
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It can be used to create more complex organic compounds with specific properties
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Chemical reactions such as esterification, amidation, or addition reactions yield new derivatives
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Some derivatives may possess unique biological activities with potential applications in pharmaceutical or agrochemical industries
Metabolism and Toxicology
Understanding the metabolism and toxicological profile of 3,3-dichloroacrylic acid is crucial for safe handling and use.
Biotransformation
Research indicates that 3,3-dichloroacrylic acid undergoes specific biotransformation processes in biological systems:
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It rapidly undergoes conjugation with glutathione
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The resulting conjugate is excreted as a mercapturic acid
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This metabolic pathway represents a detoxification mechanism
Structural Relationships and Biodegradation
3,3-Dichloroacrylic acid is related to several compounds of toxicological and environmental significance:
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It shares structural similarities with 1,3-dichloropropene, a commonly used agricultural fumigant and nematicide
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1,3-Dichloropropene biodegrades through pathways that involve chloroacrylic acids
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At least two biodegradation pathways have evolved that degrade chlorocarbons to acetaldehyde via chloroacrylic acid
Research Applications
Recent research has explored various applications of 3,3-dichloroacrylic acid and its derivatives in multiple fields.
Drug Delivery Systems
The compound has been investigated as a component in pharmaceutical research:
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Used in the synthesis of linkers for drug conjugates
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Found in cross-linking reagents for coupling cytotoxic drugs to targeting vectors
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The reactive functional groups allow attachment of various moieties, facilitating targeted drug delivery
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Studies have incorporated 3,3-dichloroacrylic acid derivatives in coupling reactions with doxorubicin and other anti-cancer agents
Structure-Activity Relationships
Research on structure-activity relationships of 3,3-dichloroacrylic acid has revealed:
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The position and number of chlorine atoms significantly affect reactivity and biological activity
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The unsaturated nature of the compound contributes to its chemical versatility
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These structural features are important considerations when designing derivatives with specific properties
Pharmaceutical Intermediates
3,3-Dichloroacrylic acid and related compounds have been used as intermediates in pharmaceutical synthesis:
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The compound has been utilized in the preparation of various biologically active molecules
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Its reactive functional groups make it suitable for diverse chemical transformations
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Derivatives have been explored for potential therapeutic applications
Related Compounds
Several compounds structurally related to 3,3-dichloroacrylic acid have been studied and developed for various applications.
Isomeric Forms
Different isomeric forms of dichloroacrylic acid exist:
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(Z)-2,3-dichloroacrylic acid (CAS: 3533-68-4), where the chlorine atoms are on the second and third carbons in a cis configuration
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(E)-2,3-dichloroacrylic acid, the trans isomer of the above compound
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These isomers exhibit different physical properties and reactivity patterns
Derivatives and Analogues
Numerous derivatives of 3,3-dichloroacrylic acid have been synthesized:
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3,3-dichloro-2-p-tolyl-acrylic acid (CAS: 82549-08-4), which contains an additional p-tolyl group at the second carbon position
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(2E)-3-(2,3-Dichlorophenyl)acrylic acid (CAS: a20595-44-2), a phenyl-substituted analogue
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These derivatives offer modified properties that can be advantageous for specific applications
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